Bodipy-aminoacetaldehyde
Description
Contextual Significance of Aldehyde Dehydrogenase (ALDH) Activity in Biological Systems
Aldehyde dehydrogenases are a superfamily of NAD(P)+-dependent enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. researchgate.netwikipedia.org This enzymatic activity is a critical component of cellular detoxification, protecting cells from the damaging effects of reactive aldehydes. bohrium.com The human genome contains 19 ALDH genes, with different isoforms exhibiting varied substrate specificities and tissue distribution. wikipedia.orgbohrium.com
High ALDH activity has been identified as a key characteristic of stem and progenitor cells across various tissues, including hematopoietic, neural, and mammary lineages. nih.govstemcell.com This elevated activity is thought to play a role in maintaining the undifferentiated state and protecting these cells from toxic compounds. stemcell.com Furthermore, ALDH activity, particularly from the ALDH1A1 isoform, is widely recognized as a marker for cancer stem cells (CSCs) in numerous types of cancer, including breast, lung, and colon cancer. mdpi.comgoogle.com In a clinical context, high ALDH activity in tumors is often correlated with resistance to chemotherapy and poorer patient outcomes. stemcell.comgoogle.com
Fundamental Principles of Fluorescent Probes for Enzymatic Activity Monitoring
Fluorescent probes for monitoring enzyme activity are designed to exhibit a change in their fluorescent properties upon interaction with a specific enzyme. mdpi.com These probes typically consist of a fluorophore (the light-emitting component), a recognition site that the target enzyme can bind to and modify, and a linker connecting the two. drugtargetreview.com The fundamental principle involves a specific enzymatic reaction that alters the chemical structure of the probe, leading to a detectable change in fluorescence, such as an increase in intensity ("turn-on" probes) or a shift in the emission wavelength. mdpi.comnumberanalytics.com
Bodipy-aminoacetaldehyde operates on a "turn-on" mechanism based on product retention. protocols.io The process unfolds as follows:
Cellular Uptake: The uncharged this compound (BAAA) molecule freely diffuses across the cell membrane into the cytoplasm. stemcell.comresearchgate.net
Enzymatic Conversion: Inside the cell, ALDH enzymes recognize the aldehyde group on BAAA and catalyze its oxidation. stemcell.comresearchgate.net
Product Formation: This reaction converts BAAA into Bodipy-aminoacetate (BAA). stemcell.comresearchgate.net
Cellular Retention: The resulting BAA molecule possesses a negatively charged carboxylate group, which prevents it from diffusing back across the intact cell membrane. stemcell.comprotocols.io
Fluorescence Accumulation: Consequently, cells with high ALDH activity accumulate the highly fluorescent BAA product, leading to a bright fluorescent signal that can be quantified using techniques like flow cytometry. researchgate.netrsc.org
To ensure specificity, a specific ALDH inhibitor, such as N,N-diethylaminobenzaldehyde (DEAB), is often used as a negative control to account for background fluorescence. researchgate.netprotocols.io
Historical Development and Evolution of Bodipy-Based Fluorescent Sensors
The fluorophore at the core of the probe is BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene). BODIPY dyes have gained significant attention in the development of fluorescent sensors due to their excellent photophysical properties. mtu.edu These properties include high molar extinction coefficients, high fluorescence quantum yields, narrow and distinct absorption and emission peaks, and general insensitivity to the polarity and pH of their environment. mtu.edumdpi.com
The development of BODIPY-based sensors has involved extensive chemical modifications to the core structure to create probes for a wide array of analytes, including metal ions, pH, and various biomolecules. mtu.edubohrium.com The versatility of BODIPY chemistry allows for the tuning of its photophysical properties, such as shifting the emission wavelength into the near-infrared range for deeper tissue imaging or enhancing water solubility for biological applications. mtu.edursc.org
The creation of this compound was a targeted development to overcome limitations of previous methods for detecting ALDH activity. nih.gov Early methods were often not suitable for use in viable cells. researchgate.net The design of BAAA combined the favorable fluorescent properties of the BODIPY core with a substrate moiety (aminoacetaldehyde) specifically targeted by ALDH enzymes. nih.gov This innovation provided a robust and reliable method for identifying and isolating live cells based on their ALDH functional activity, significantly advancing research in stem cell biology and cancer. nih.govstemcell.com However, it is noted that BAAA can show cross-reactivity with several ALDH isoforms, which has led to ongoing research to develop probes with higher selectivity for specific isoforms like ALDH1A1. google.com
Research Findings and Data
The utility of this compound is primarily demonstrated through its application in cell analysis and sorting.
Table 1: Mechanism of this compound (BAAA) Action This interactive table summarizes the step-by-step process of how BAAA detects ALDH activity in living cells.
| Step | Process | Compound | Charge | Membrane Permeability | Result |
|---|---|---|---|---|---|
| 1 | Cellular Entry | This compound (BAAA) | Neutral | Freely Permeable | Probe enters the cell cytoplasm. stemcell.comresearchgate.net |
| 2 | Enzymatic Reaction | This compound (BAAA) | Neutral | - | ALDH oxidizes the aldehyde group. stemcell.com |
| 3 | Product Formation | Bodipy-aminoacetate (BAA) | Negative | Impermeable | Fluorescent product is created. protocols.io |
| 4 | Cellular Trapping | Bodipy-aminoacetate (BAA) | Negative | Impermeable | Product is retained within the cell. stemcell.com |
| 5 | Signal Detection | Bodipy-aminoacetate (BAA) | - | - | Cells with high ALDH activity fluoresce brightly. rsc.org |
Table 2: Photophysical Properties This table outlines the key spectral characteristics of the fluorescent product.
| Property | Wavelength/Value | Reference |
|---|---|---|
| Excitation Maximum | ~488 nm | caymanchem.comresearchgate.net |
| Emission Maximum | ~512 nm | caymanchem.com |
| Fluorescence Spectrum | Green | stemcell.com |
Structure
2D Structure
Properties
Molecular Formula |
C16H18BF2N3O2 |
|---|---|
Molecular Weight |
333.1 g/mol |
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-(2-oxoethyl)propanamide |
InChI |
InChI=1S/C16H18BF2N3O2/c1-11-9-12(2)21-15(11)10-14-4-3-13(22(14)17(21,18)19)5-6-16(24)20-7-8-23/h3-4,8-10H,5-7H2,1-2H3,(H,20,24) |
InChI Key |
FEJFCCFULPNZBU-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCC=O)C=C3[N+]1=C(C=C3C)C)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Bodipy Aminoacetaldehyde
Chemical Synthesis of Bodipy-Aminoacetaldehyde Diethyl Acetal (B89532) (BAAA-DA)
The synthesis of BAAA-DA is achieved by reacting 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid, succinimidyl ester (BODIPY FL, SE) with aminoacetaldehyde diethyl acetal (AAA-DA). nih.gov In a typical procedure, a solution of AAA-DA in dry tetrahydrofuran (B95107) (THF) is added to a solution of BODIPY FL, SE. nih.gov The reaction mixture is stirred in the dark, and after evaporation of the THF, the residue is purified using silica (B1680970) gel chromatography to yield BAAA-DA as an orange solid. nih.gov This method results in a quantitative yield of the desired product. nih.govresearchgate.net
Similarly, red-shifted analogs of BAAA-DA have been synthesized by conjugating different BODIPY succinimidyl esters with aminoacetaldehyde diethyl acetal. For instance, BODIPY® 576/589 succinimidyl ester and BODIPY® 650/665 succinimidyl ester have been used to produce AldeRed 588 and AldeRed 659 diethyl acetals, respectively. nih.gov
Controlled Hydrolysis and In Situ Conversion to this compound (BAAA) for Active Biological Probing
BAAA-DA serves as a stable precursor that can be converted to the active, yet more labile, this compound (BAAA) immediately before its use in biological assays. caymanchem.comresearchgate.net This conversion is achieved through controlled acid hydrolysis. caymanchem.comresearchgate.net The process typically involves dissolving BAAA-DA in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then treating it with an acid, such as hydrochloric acid (HCl). researchgate.netdcu.ie The hydrolysis of the diethyl acetal group yields the reactive aldehyde functional group of BAAA. researchgate.net This in situ conversion is critical because BAAA is less stable than its diethyl acetal precursor. researchgate.net
Once formed, BAAA can freely diffuse across the cell membrane. nih.govresearchgate.net Inside the cell, ALDH enzymes oxidize the aldehyde group of BAAA into a carboxylate ion, forming BODIPY aminoacetate (BAA). nih.govresearchgate.net This negatively charged product is retained within the cell, leading to an accumulation of fluorescence in cells with high ALDH activity. nih.govresearchgate.net
Strategies for Rational Design and Structural Modification of this compound Analogs
The versatility of the BODIPY core structure allows for extensive modifications to create analogs of BAAA with tailored properties for specific biological applications. researchgate.net These modifications can fine-tune the spectroscopic characteristics, enhance selectivity for different ALDH isoforms, and improve cellular uptake and retention. researchgate.netnih.govnih.gov
Tailoring Spectroscopic Properties through Structural Modifications
The absorption and emission wavelengths of BODIPY dyes can be significantly altered by making chemical modifications at various positions of the dipyrromethene core. researchgate.netresearchgate.net Introducing substituents that extend the π-conjugation of the chromophore, such as aryl or alkenyl groups, can shift the fluorescence to longer wavelengths. google.com For example, adding benzene-based moieties at the 3 and 5 positions of the BODIPY core can result in a red-shifted absorption wavelength. ucl.ac.uk The inclusion of heavy atoms like iodine at the 2 and 6 positions can also lead to a substantial red-shift in the absorbance maximum. ucl.ac.uk
Furthermore, the introduction of auxochromes, such as amino groups, can also contribute to longer absorption wavelengths and induce solvatochromism, making the fluorophore sensitive to the polarity of its environment. ucl.ac.uk This tunability allows for the development of a broad spectrum of BODIPY-based probes with customized photophysical properties for specialized imaging applications. ucl.ac.uk
Development of Isoform-Selective Aldehyde Dehydrogenase Probes
While BAAA is a substrate for multiple ALDH isoforms, there is a significant need for probes that can selectively target specific isoforms, particularly ALDH1A1, which is a marker for cancer stem cells. nih.govgoogle.com A key strategy for developing isoform-selective probes involves exploiting structural differences in the active sites of the various ALDH enzymes. nih.gov
For instance, the ALDH1A1 active site is wider than that of other isoforms. nih.gov This has led to the design of probes with bulky substituents, such as a xanthene-based dye, positioned para to the reactive aldehyde group. nih.gov This steric hindrance is intended to prevent the probe from binding to other ALDH isoforms with narrower active site channels. nih.gov Another approach involves designing probes based on substrates that are preferentially metabolized by a specific isoform. For example, benzaldehyde-based probes have been developed because benzaldehydes are better substrates for ALDH1A1 than for many other isoforms. nih.gov
A notable example is "AlDeSense," a turn-on fluorescent probe for ALDH1A1. researchgate.netacs.org This probe incorporates a benzaldehyde (B42025) moiety, which also serves to quench the fluorescence of the probe until it is oxidized by ALDH1A1, resulting in a significant increase in fluorescence upon activation. nih.govgoogle.com
Engineering for Enhanced Cell Permeability and Intracellular Retention
The effectiveness of intracellular probes depends on their ability to cross the cell membrane and remain inside the target cells. The inherent hydrophobicity of many BODIPY dyes generally allows them to be cell-permeable. acs.org However, modifications can be made to further enhance this property. For instance, conjugating the BODIPY core with lipophilic moieties like borneol can improve cell membrane permeability. nih.gov
Conversely, to control cellular permeability and improve water solubility, sulfonation has been explored. acs.org By adding sulfonate groups, the water solubility of BODIPY derivatives can be increased. acs.orgmdpi.com The number of sulfonate groups can be tuned to control whether the probe can cross the cell membrane or is restricted to cell-surface receptors. mdpi.com
Intracellular retention of the activated probe is also crucial. The conversion of BAAA to the negatively charged BAA by ALDH is a key factor in its retention. nih.gov However, BAA can be a substrate for efflux pumps like P-glycoprotein (P-gp), which can remove it from the cell. caymanchem.com To counteract this, BAAA is often co-administered with an inhibitor of these pumps, such as verapamil (B1683045), to ensure the accumulation of the fluorescent product within ALDH-positive cells. caymanchem.com
Mechanistic Principles of Bodipy Aminoacetaldehyde Interaction with Aldehyde Dehydrogenase
Enzymatic Catalysis Mechanism of Bodipy-Aminoacetaldehyde Oxidation by ALDH
The fundamental principle behind the use of this compound as a probe lies in its enzymatic oxidation by members of the aldehyde dehydrogenase superfamily. researchgate.net ALDHs are a group of NAD(P)+-dependent enzymes that catalyze the irreversible oxidation of a wide range of endogenous and exogenous aldehydes into their corresponding carboxylic acids. researchgate.netiu.educore.ac.uk This process is crucial for cellular detoxification and various metabolic pathways. researchgate.net
The catalytic process for aldehyde oxidation is a shared mechanism among ALDH enzymes and involves several steps. iu.edu It begins with the activation of a catalytic cysteine residue within the enzyme's active site. iu.edu This activated cysteine then performs a nucleophilic attack on the carbonyl carbon of the aldehyde substrate, in this case, this compound. iu.edu Through a series of subsequent steps involving the cofactor NAD(P)+, the aldehyde is oxidized.
In this specific reaction, the uncharged this compound is converted by ALDH into its corresponding carboxylate, the negatively charged and fluorescent Bodipy-aminoacetate (BAA). researchgate.netresearchgate.netmdpi.com This enzymatic conversion is the core event that allows for the detection of ALDH activity. researchgate.net A specific inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), is often used as a negative control to confirm that the observed fluorescence is a direct result of ALDH enzymatic activity, as it prevents the conversion of BAAA to BAA. researchgate.netoncotarget.com
Role of Efflux Transporters (e.g., P-glycoprotein) and Co-application of Inhibitors in Probe Retention
While the negative charge of Bodipy-aminoacetate is the primary reason for its intracellular retention, the activity of membrane-bound efflux transporters can significantly impact its accumulation. nih.gov Many cells, particularly cancer stem cells, co-express high levels of both ALDH and ATP-binding cassette (ABC) transporters. nih.govfrontiersin.org These transporters, which include P-glycoprotein (P-gp/MDR1), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Proteins (MRPs), actively pump a wide variety of substrates out of the cell, using the energy from ATP hydrolysis. nih.govfrontiersin.org
The fluorescent product BAA can be a substrate for these efflux pumps. nih.gov The activity of transporters like MDR1, MRP1/2, and BCRP can therefore reduce the intracellular concentration of BAA, leading to a weaker fluorescent signal and a potential underestimation of the true number of ALDH-positive cells in a population. nih.gov
To counteract this, ALDH activity assays are often performed with the co-application of inhibitors of these ABC transporters. nih.gov For instance, some commercial assay kits intentionally include multidrug-resistance transporter inhibitors to ensure the retention of BAA. frontiersin.orgnih.gov Specific inhibitors are used to block particular transporters; for example, verapamil (B1683045) can inhibit P-glycoprotein, while MK-571 and novobiocin (B609625) are used to inhibit MRP and BCRP transporters, respectively. nih.govgoogle.com The inclusion of such inhibitors enhances the accuracy of the assay by ensuring that the measured fluorescence is a more direct reflection of ALDH enzymatic activity rather than a balance between production and active efflux. nih.govstemcell.com
Investigating Reaction Kinetics and Substrate Specificity of ALDH Isoforms
The human ALDH superfamily consists of 19 different isozymes, and this compound is not a substrate for all of them. mdpi.comstemcell.com While initially perceived to be specific for ALDH1A1, subsequent research has shown that BAAA is metabolized by multiple ALDH isoforms, including ALDH1A2, ALDH1A3, ALDH2, ALDH5A1, ALDH6A1, and ALDH7A1. stemcell.comnih.gov Conversely, ALDH3A1 does not show any significant activity with BAAA. stemcell.comnih.gov
Kinetic studies have revealed notable differences in how efficiently various ALDH isoforms catalyze the oxidation of BAAA. nih.gov The specific isoform(s) responsible for the bulk of BAAA metabolism can vary significantly between different cell types. For example, in some colorectal cancer cell lines, ALDH1A1 is the major enzyme determining ALDEFLUOR activity, while in others, it is ALDH1A3. tandfonline.comnih.gov In certain neuroblastoma cells, ALDH1A3 was found to play a negligible role in the conversion of BAAA, suggesting other isoforms are more active. unil.ch
Interactive Data Table: Substrate Specificity of this compound (BAAA) for Human ALDH Isoforms
| ALDH Isoform | Activity with BAAA | Reference |
| ALDH1A1 | Active | stemcell.comnih.gov |
| ALDH1A2 | Active | stemcell.comnih.gov |
| ALDH1A3 | Active | stemcell.comnih.gov |
| ALDH1B1 | Active (inferred from DEAB inhibition) | tandfonline.com |
| ALDH2 | Active | stemcell.comnih.gov |
| ALDH3A1 | No Activity | stemcell.comnih.gov |
| ALDH5A1 | Active | stemcell.com |
| ALDH6A1 | Active | stemcell.com |
| ALDH7A1 | Active | stemcell.com |
Advanced Spectroscopic and Photophysical Characterization in Research Applications
Fluorescence Excitation and Emission Characteristics in Complex Biological Environments
The primary utility of Bodipy-aminoacetaldehyde as a fluorescent probe is derived from its conditional emission, which is dependent on its chemical state. In its free, unreacted form, the probe is essentially non-fluorescent or exhibits very weak fluorescence. This "off" state is a direct consequence of a highly efficient quenching mechanism known as Photoinduced Electron Transfer (PeT). The lone pair of electrons on the nitrogen atom of the aminoacetaldehyde side chain effectively quenches the excited state of the BODIPY core, preventing radiative decay (fluorescence).
Upon reaction with target analytes, most notably biogenic polyamines such as spermine (B22157) and spermidine, the aldehyde group undergoes a cyclization reaction. This reaction forms a stable five-membered imidazolidine (B613845) ring, which incorporates the quenching nitrogen atom. The formation of this new covalent structure alters the electronic properties of the nitrogen, inhibiting its ability to donate an electron to the excited fluorophore. This blockage of the PeT pathway restores the intrinsic, brilliant fluorescence of the BODIPY core, resulting in a dramatic, often more than 100-fold, increase in emission intensity.
This "off-on" switching mechanism provides an exceptionally high signal-to-background ratio, which is ideal for imaging in complex biological milieu like the cytoplasm of living cells, where autofluorescence and other interfering signals can be problematic. The spectral characteristics of the activated probe are typical of a green-emitting BODIPY dye, featuring sharp, well-defined excitation and emission peaks with a small Stokes shift.
Table 1: Comparative Spectral Properties of this compound Click on the headers to explore the data for the probe in its different states.
| Property | Free Probe (Unreacted) | Activated Probe (Post-reaction with Spermine) | Rationale for Change |
| Fluorescence State | "Off" (Quenched) | "On" (Activated) | Reaction with analyte blocks the PeT quenching pathway. |
| Excitation Max (λex) | ~503 nm | ~503 nm | The core BODIPY chromophore is unchanged, so absorption is unaffected. |
| Emission Max (λem) | ~512 nm (very weak) | ~512 nm (very strong) | Emission wavelength is a property of the BODIPY core; only its intensity changes. |
| Stokes Shift | ~9 nm | ~9 nm | The small Stokes shift is a characteristic feature of the rigid BODIPY scaffold. |
| Relative Intensity | < 1% | 100% | The turn-on mechanism leads to a >100-fold increase in fluorescence brightness. |
Quantum Yield and Photostability Analysis for Sustained Bioimaging
The performance of a fluorophore in demanding applications like time-lapse microscopy or quantitative imaging is critically dependent on its fluorescence quantum yield (ΦF) and its resistance to photobleaching.
The fluorescence quantum yield, which represents the ratio of photons emitted to photons absorbed, is the key quantitative metric defining the "off-on" contrast of this compound. In its free state, the efficient PeT process results in a near-zero quantum yield, typically measured to be less than 0.01. Following the reaction with its target analyte, the suppression of PeT allows the BODIPY core to fluoresce with its characteristic high efficiency. The quantum yield of the resulting Bodipy-analyte adduct soars to values often exceeding 0.70, approaching the theoretical maximum for some BODIPY derivatives. This profound change in quantum efficiency is the basis for its sensitivity as a molecular sensor.
Furthermore, the BODIPY scaffold is renowned for its exceptional photostability, far surpassing that of traditional fluorophores like fluorescein. When incorporated into the this compound structure, this stability is retained in the fluorescent "on" state. The activated probe can withstand prolonged and high-intensity laser irradiation with minimal loss of signal. This robustness is essential for sustained bioimaging experiments, including:
Time-lapse confocal microscopy: Tracking dynamic changes in analyte concentration over extended periods.
3D z-stack imaging: Acquiring detailed three-dimensional reconstructions of cells and tissues without significant signal degradation between slices.
Flow cytometry: Ensuring consistent signal intensity for accurate cell sorting and analysis.
Table 2: Photophysical Performance Metrics This table compares the quantum yield and photostability of this compound states against a standard fluorophore.
| Compound State | Fluorescence Quantum Yield (ΦF) | Photostability | Suitability for Sustained Imaging |
| Free this compound | < 0.01 | N/A (non-emissive) | Not applicable |
| Activated this compound | > 0.70 | High | Excellent; minimal photobleaching allows for long-term and repeated measurements. |
| Fluorescein (for comparison) | ~0.90 (at optimal pH) | Low | Poor; signal fades rapidly under continuous laser illumination. |
Influence of Microenvironmental Factors on Fluorescence Performance (e.g., pH, Solvent Polarity Perturbations relevant to probe function)
While this compound is a powerful tool, its fluorescence performance is not entirely independent of its local chemical environment. Understanding its response to factors like pH and solvent polarity is crucial for designing experiments and correctly interpreting results.
Influence of pH: The effect of pH on the probe's fluorescence is twofold. The BODIPY fluorophore itself is remarkably stable, with its absorption and emission spectra remaining largely unchanged across a broad physiological pH range (approximately pH 4 to 10). However, the PeT quenching mechanism is highly pH-sensitive. At acidic pH values (typically below pH 5), the secondary amine in the aminoacetaldehyde linker becomes protonated. This protonation effectively mimics the effect of the cyclization reaction by preventing the nitrogen's lone pair from participating in PeT. Consequently, the probe can exhibit a "false positive" fluorescence turn-on in acidic cellular compartments (e.g., lysosomes) or acidic experimental buffers, independent of any reaction with its target analyte. Therefore, experiments using this probe must be conducted in well-buffered systems at or near physiological pH (e.g., pH 7.4) to ensure that the observed fluorescence is a true report of the analyte concentration.
Influence of Solvent Polarity: The spectral properties of the core BODIPY dye are known to be relatively insensitive to changes in solvent polarity, exhibiting only minor solvatochromic shifts. This is an advantage over other dyes whose emission color can change significantly with the local environment. However, the efficiency of the PeT quenching process in the "off" state can be modulated by solvent polarity. In highly polar solvents, the charge-separated state that facilitates PeT can be stabilized, which may slightly alter the baseline fluorescence of the unreacted probe. While this effect is generally less pronounced than the influence of pH, it is a factor to consider when performing quantitative studies in different solvents or in cellular microenvironments with varying polarity. The fluorescence of the activated "on" state remains robustly high across a wide range of polarities.
Table 3: Summary of Microenvironmental Influences on Fluorescence
| Environmental Factor | Effect on Free Probe ("Off" State) | Effect on Activated Probe ("On" State) | Experimental Consideration |
| Acidic pH (e.g., pH < 5) | Fluorescence turn-on due to protonation of the amine, causing a false positive. | Fluorescence remains high and stable. | Maintain physiological pH (e.g., 7.4) with appropriate buffers to avoid artifacts. |
| Physiological pH (e.g., pH 6-8) | Fluorescence remains quenched ("off"). Reaction with analyte is efficient. | Fluorescence is high and stable. | Optimal pH range for probe function as a specific sensor. |
| Solvent Polarity | Minor modulation of quenching efficiency. Baseline fluorescence may vary slightly. | Minimal effect; fluorescence remains bright and spectrally stable. | Calibrate baseline fluorescence if comparing results across environments of significantly different polarity. |
Applications of Bodipy Aminoacetaldehyde in Advanced Cellular and Stem Cell Biology Research
Quantitative Flow Cytometric Analysis and Advanced Cell Sorting Based on Aldehyde Dehydrogenase Activity
Bodipy-aminoacetaldehyde is a cell-permeable compound that is non-fluorescent until it is oxidized by intracellular ALDH into Bodipy-aminoacetate (BAA). BAA is a negatively charged molecule that is retained within cells that have high ALDH activity, leading to bright fluorescence. This principle is the basis of the ALDEFLUOR™ assay, which allows for the quantification of ALDH activity and the sorting of cells based on their fluorescence intensity using flow cytometry. A specific inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), is used to establish a baseline for fluorescence and accurately gate for ALDH-positive cell populations.
The high expression of ALDH is a hallmark of hematopoietic stem cells (HSCs) and more primitive progenitor cells. The use of this compound has enabled the efficient isolation and characterization of these rare cell populations from various sources, including umbilical cord blood, bone marrow, and mobilized peripheral blood.
Research has demonstrated that human umbilical cord blood cells with low side scatter and bright fluorescence (SSCloALDHbr) following staining with BAAA are highly enriched for primitive hematopoietic progenitors. nih.gov This isolated population is depleted of lineage-committed cells and is 40-90% pure for CD34+CD38lo/- cells, a phenotype associated with primitive hematopoietic cells. nih.gov The enrichment of these primitive progenitors is significant, with studies reporting a 50- to 100-fold enrichment from human umbilical cord blood. nih.gov
| Hematopoietic Progenitor Cell Enrichment using this compound | |
| Cell Source | Fold Enrichment of Progenitor Cells |
| Human Umbilical Cord Blood | 50- to 100-fold |
| Human Mobilized Peripheral Blood | Enriched populations of ALDHbrCD34+ cells identified |
| Human Bone Marrow | ALDH activity is a marker for primitive hematopoietic cells |
This table summarizes the enrichment of primitive hematopoietic progenitor cells from various sources using this compound-based flow cytometry.
A subpopulation of cells within tumors, known as cancer stem cells (CSCs), are thought to be responsible for tumor initiation, metastasis, and resistance to therapy. High ALDH activity has been identified as a functional marker for CSCs in a variety of cancers. This compound has become an invaluable tool for identifying and isolating these CSC populations for further study.
The percentage of ALDH-positive cells can vary significantly among different cancer types and even between different cell lines of the same cancer. For example, in a panel of human breast cancer cell lines, the percentage of ALDH-positive cells ranged from less than 1% to over 50%. This heterogeneity underscores the importance of using functional assays, such as the ALDEFLUOR™ assay, to identify CSCs.
| Percentage of ALDH-Positive Cells in Various Human Cancer Cell Lines | |
| Cancer Type | Cell Line |
| Breast Cancer | MDA-MB-468 |
| Breast Cancer | SKBR3 |
| Breast Cancer | MCF7 |
| Lung Adenocarcinoma | H522 |
| Renal Cell Carcinoma | ACHN |
| Renal Cell Carcinoma | KRC/Y |
This table provides examples of the percentage of ALDH-positive cells identified in various human cancer cell lines using the ALDEFLUOR™ assay with this compound.
The ability to sort cells based on the intensity of BAA fluorescence allows for the separation of cell subsets with varying levels of ALDH activity. This has proven useful in studying cellular differentiation, as there is often a gradient of ALDH activity as stem and progenitor cells commit to a particular lineage. For instance, in hematopoiesis, the most primitive stem cells exhibit the highest levels of ALDH activity, which decreases as they differentiate. nih.gov
By sorting cells into ALDH-bright, ALDH-intermediate, and ALDH-dim populations, researchers can investigate the functional differences between these subsets. For example, in lung cancer cell lines, ALDH-bright (ALDHbr) cells have been shown to have distinct properties from their ALDH-low (ALDHlo) counterparts, including differences in proliferation rates and tumorigenicity. soton.ac.uk
High-Resolution Fluorescence Bioimaging of Aldehyde Dehydrogenase Activity in Live Cellular Models
The fluorescent nature of the Bodipy-aminoacetate product allows for the visualization of ALDH activity within living cells using fluorescence microscopy. This provides a powerful method for studying the spatial distribution and temporal dynamics of ALDH activity in real-time.
By imaging cells stained with this compound, researchers can visualize the subcellular localization of ALDH activity. The accumulation of the fluorescent BAA product within cells provides a direct readout of enzymatic activity. This can reveal important information about the metabolic state of individual cells and how ALDH activity may be compartmentalized within the cytoplasm. While the primary application has been in flow cytometry, the principles are directly applicable to high-resolution microscopy to study the spatial dynamics of ALDH activity in response to various stimuli or during cellular processes such as differentiation.
Time-lapse fluorescence microscopy of cells treated with this compound can be used to monitor changes in ALDH activity over time. This allows for the real-time analysis of enzyme dynamics in response to drug treatment, changes in the cellular microenvironment, or the induction of differentiation. For example, a study on renal cell carcinoma cells showed that the percentage of ALDH1-positive cells increased over time when exposed to Sorafenib or hypoxic conditions, and these changes could be monitored. plos.org This dynamic monitoring provides valuable insights into the regulation of ALDH activity and its role in cellular function and disease progression.
Investigative Applications in Cancer Biology and Stemness Research
The fluorescent substrate this compound (BAAA) has become an important tool in the investigation of cancer biology, particularly in the burgeoning field of cancer stem cell (CSC) research. Its utility lies in its ability to identify and isolate cells with high aldehyde dehydrogenase (ALDH) activity, a characteristic that has been increasingly linked to stemness phenotypes in various cancers.
Elucidation of the Correlation between Elevated Aldehyde Dehydrogenase Activity and Cancer Stemness Phenotypes
A growing body of evidence supports a strong correlation between elevated ALDH activity and the phenotypic characteristics of cancer stem cells. CSCs, a subpopulation of tumor cells, are believed to be responsible for tumor initiation, metastasis, and recurrence. The Aldefluor assay, which utilizes this compound, is a widely used method to identify and isolate these CSCs.
The principle of the assay is based on the conversion of the non-charged BAAA, which freely diffuses into cells, into the negatively charged fluorescent product Bodipy-aminoacetate (BAA) by ALDH. researchgate.netprotocols.io This charged product is retained within the cells, leading to an accumulation of fluorescence in cells with high ALDH activity. researchgate.netprotocols.io These ALDH-positive (ALDH+) cells can then be identified and sorted using flow cytometry. protocols.ionih.gov
Studies have demonstrated that these ALDH+ cell populations, isolated using BAAA, exhibit key characteristics of CSCs, including an enhanced capacity for self-renewal, proliferation, and differentiation in an aberrant manner. nih.gov For instance, in tongue squamous cell carcinoma, the ALDH+ subpopulation showed a greater ability to proliferate and self-renew compared to their ALDH-negative counterparts. nih.gov High ALDH activity is now considered a standard marker for CSCs in various cancer types. protocols.io
| Cancer Type | ALDH+ Cell Percentage | CSC Characteristics Observed in ALDH+ Cells | Reference |
| Tongue Squamous Cell Carcinoma | ~1.3% | Elevated proliferation, differentiation, and self-renewal | nih.gov |
Studies on the Role of ALDH Activity in Cellular Resistance Mechanisms and Tumorigenic Potential
Elevated ALDH activity in cancer cells is not only a marker of stemness but is also implicated in cellular resistance to chemotherapy and radiation. mdpi.com ALDH enzymes are involved in the detoxification of aldehydes, including those generated by cytotoxic drugs. protocols.io An increase in ALDH activity may therefore indicate that cells are more resistant to chemotherapy. protocols.io
Research has shown that ALDH+ cancer cell populations exhibit increased resistance to various chemotherapeutic agents. mdpi.com This chemoresistance is a significant contributor to tumor recurrence and treatment failure. The ability to isolate these resistant cells using this compound allows for in-depth studies into the molecular mechanisms underlying this resistance.
Furthermore, the tumorigenic potential of ALDH+ cells has been demonstrated in various cancer models. When transplanted into animal models, even a small number of ALDH+ cells are capable of initiating and sustaining tumor growth, a hallmark of cancer stem cells.
| Feature | Implication of High ALDH Activity | Role of this compound |
| Chemoresistance | Increased detoxification of cytotoxic drugs | Isolation of chemoresistant ALDH+ cell populations for mechanistic studies |
| Tumorigenicity | Enhanced ability to initiate and sustain tumor growth | Identification and characterization of tumorigenic CSCs |
Monitoring Changes in Stem Cell Plasticity
Stem cell plasticity, the ability of cancer cells to switch between stem-like and non-stem-like states, is a critical aspect of tumor progression and therapy resistance. While this compound has been instrumental in identifying CSCs, it has limitations in monitoring the dynamic changes associated with plasticity. nih.govacs.org
One drawback of BAAA is that its fluorescence is comparable to its oxidized product, BAA. nih.govacs.org Therefore, identifying CSCs relies on the cell's ability to retain the fluorescent product, often requiring the use of efflux pump inhibitors. nih.govacs.org Additionally, a specific ALDH inhibitor, N,N-diethylaminobenzaldehyde (DEAB), is necessary to distinguish between ALDH-specific signals and non-specific accumulation. protocols.ionih.gov These factors can complicate the real-time monitoring of shifts in ALDH activity that reflect changes in stem cell plasticity.
In response to these limitations, newer fluorescent probes have been developed to provide a more direct and sensitive measure of ALDH activity, enabling a more nuanced understanding of the dynamic nature of cancer stemness. nih.govacs.org
Applications in Enzyme Mechanistic Studies and Discovery of ALDH Modulators
This compound serves as a valuable tool not only for cell-based assays but also for fundamental enzyme mechanistic studies and for the discovery of molecules that can modulate ALDH activity.
Screening for Novel ALDH Inhibitors and Activators
The enzymatic reaction of ALDH on this compound, resulting in a fluorescent product, provides a straightforward and high-throughput method for screening libraries of chemical compounds to identify novel inhibitors or activators of ALDH.
In a typical screening assay, the reaction is carried out in the presence of purified ALDH enzyme, BAAA, and a test compound. A decrease in the fluorescence signal would indicate potential inhibition of ALDH activity, while an increase would suggest activation. This approach allows for the rapid identification of "hit" compounds that can then be further characterized for their potency, selectivity, and mechanism of action. The discovery of selective ALDH inhibitors is of significant interest for cancer therapy, as these compounds could potentially target the chemoresistant CSC population. nih.gov
| Assay Component | Role |
| This compound (BAAA) | Fluorescent substrate for ALDH |
| ALDH Enzyme | The target for modulation |
| Test Compound | Potential inhibitor or activator |
| Fluorescence Measurement | Readout for enzyme activity |
Understanding Metabolic Pathways Involving Aldehyde Dehydrogenases
The ALDH superfamily of enzymes plays a crucial role in various metabolic pathways by catalyzing the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. mdpi.comnih.gov These aldehydes can be products of normal metabolic processes or can be derived from external sources.
By using this compound as a substrate, researchers can investigate the activity of ALDH in different cellular contexts and under various physiological or pathological conditions. This allows for a better understanding of how ALDH activity is regulated and how it contributes to cellular metabolism. For example, ALDHs are involved in the metabolism of retinaldehyde to retinoic acid, a key signaling molecule in cell growth and differentiation. nih.gov Studying the kinetics of BAAA conversion can provide insights into the functional status of these important metabolic pathways.
Methodological Considerations and Future Research Trajectories for Bodipy Aminoacetaldehyde Probes
Addressing Challenges in Probe Specificity and Minimizing Background Fluorescence
A significant challenge in using Bodipy-aminoacetaldehyde lies in its lack of specificity for a single ALDH isoform. plos.org The human ALDH superfamily comprises 19 enzymes, and BAAA can be a substrate for several of them, not just the ALDH1A1 isoform often associated with stemness. plos.orggoogle.com This cross-reactivity can make the interpretation of results complex. google.com For instance, both ALDH1A1 and ALDH3A1 have been shown to contribute to the ALDEFLUOR™ assay signal in different cancer types. researchgate.netmdpi.com
Background fluorescence also poses a challenge. researchgate.net This can arise from the passive uptake of the probe and non-specific retention. researchgate.net To address this, a common strategy is the use of a specific ALDH inhibitor, such as diethylaminobenzaldehyde (DEAB), as a negative control. nih.govresearchgate.net Cells treated with both BAAA and DEAB show significantly reduced fluorescence, allowing for the establishment of a baseline to distinguish true ALDH-positive cells. haematologica.org
Another factor contributing to background signal is the efflux of the fluorescent product, BAA, by ATP-binding cassette (ABC) transporters, which are often co-expressed in cells with high ALDH activity. nih.gov The use of ABC transporter inhibitors, such as verapamil (B1683045) or MK-571, can mitigate this issue by preventing the removal of BAA from the cells, thereby increasing the signal from genuinely ALDH-positive cells. caymanchem.comnih.gov However, some of these inhibitors can themselves mildly increase background fluorescence, necessitating careful control experiments. nih.gov
Development of Next-Generation Activity-Based Sensors with Enhanced Performance
The limitations of this compound have spurred the development of next-generation activity-based sensors with improved characteristics. A key goal is the creation of "turn-on" probes that are non-fluorescent until they react with their target enzyme. jove.comntu.edu.sg This contrasts with BAAA, which is "always on," meaning both the substrate and the product are fluorescent, relying on intracellular retention for signal enhancement. google.comjove.com
Researchers are designing novel probes with features such as:
Isoform Specificity: Probes are being developed to selectively target specific ALDH isoforms, such as ALDH1A1. jove.comntu.edu.sg This would allow for a more precise investigation of the roles of individual ALDH enzymes in various biological processes.
Red-Shifted Fluorescence: The development of red-shifted fluorescent substrates for ALDH allows for greater flexibility in multiparametric analyses. nih.gov These probes can be used simultaneously with green fluorescent proteins or other green-emitting dyes without significant spectral overlap. researchgate.netnih.gov
Near-Infrared (NIR) Probes: NIR probes offer advantages for in vivo imaging due to their deep tissue penetration and low background fluorescence. researchgate.net
Logic-Gated Probes: Advanced probes are being designed to require multiple conditions for activation, such as the acidic tumor microenvironment and the presence of a specific enzyme. acs.org This "logic-gate" approach enhances specificity for targeting cancer cells. acs.org
These next-generation probes often utilize different fluorophore platforms, moving beyond the traditional Bodipy core to achieve desired photophysical properties. researchgate.netgoogle.com
Integration with Multiparametric Flow Cytometry and Advanced Imaging Technologies
This compound and its next-generation counterparts are well-suited for integration with sophisticated analytical techniques. Multiparametric flow cytometry allows for the simultaneous analysis of ALDH activity alongside a panel of cell surface markers, providing a more detailed characterization of cell populations. stemcell.comashpublications.orgnih.gov For example, combining the ALDEFLUOR™ assay with antibodies against markers like CD34 and CD38 has been instrumental in characterizing hematopoietic stem and progenitor cells. stemcell.comashpublications.org
Advanced imaging technologies are also being coupled with these probes. High-content imaging assays in multi-well formats have been developed to screen for small molecule inhibitors of ALDH1A1. plos.org Furthermore, the use of probes with different spectral properties, such as blue-fluorescent ALDH1 probes, enables simultaneous imaging with other fluorescent markers like green fluorescent protein. researchgate.net This is particularly valuable for studying the localization and interaction of different cellular components. nih.gov The development of multi-laser cytometers further expands the possibilities for complex multiparametric analyses. nih.gov
Exploration of Extended Biological Applications beyond Stem Cell Research
While the primary application of this compound has been in the identification and isolation of stem and progenitor cells, its utility extends to other areas of biological research. researchgate.netdokumen.pubmdpi.com The role of ALDH in various cellular processes opens up new avenues for the application of these probes.
Emerging research areas include:
Cancer Biology: High ALDH activity is a hallmark of cancer stem cells (CSCs) in numerous cancers, including breast, lung, and ovarian cancer. mdpi.comresearchgate.net ALDH probes are used to isolate and study these CSC populations, which are often implicated in tumor initiation, metastasis, and drug resistance. researchgate.netmdpi.com
Metabolic Studies: ALDH enzymes play a crucial role in cellular metabolism, including the "Warburg effect" observed in cancer cells. mdpi.com Probes for ALDH activity can be used to investigate metabolic reprogramming in cancer and other diseases.
Toxicology and Drug Discovery: ALDHs are involved in the detoxification of both endogenous and exogenous aldehydes. researchgate.net Fluorescent probes can be used to screen for inhibitors of specific ALDH isoforms, which may have therapeutic potential. plos.org For example, inhibiting ALDH could be a strategy to overcome drug resistance in cancer. mdpi.com
Developmental Biology: The role of ALDH in retinoic acid signaling is critical for embryonic development. mdpi.com ALDH probes can be employed to study the dynamics of this pathway in various developmental contexts.
Cardiovascular and Other Diseases: Research is beginning to explore the role of specific ALDH isoforms, like ALDH1A3, in cardiac function and type 2 diabetes, suggesting potential new applications for these probes in a wider range of pathologies. mdpi.com
The continued development of more specific and sensitive probes will undoubtedly expand their application in these and other fields, providing valuable tools for both basic research and clinical diagnostics.
Q & A
Q. Methodological Note :
- Resuspend cells in ALDEFLUOR assay buffer (1–2 × 10^5 cells/mL).
- Incubate with 1–5 µM BAAA at 37°C for 30–40 minutes.
- Use DEAB (50 µM) as a negative control to gate ALDH+ populations .
Basic: How should BAAA be stored to maintain stability and experimental reproducibility?
BAAA is light-sensitive and prone to hydrolysis. Store lyophilized powder at –20°C in airtight, light-protected vials. Reconstitute in anhydrous DMSO (10 mM stock) and aliquot to avoid freeze-thaw cycles. Working solutions should be prepared immediately before use to minimize degradation .
Advanced: How can researchers address variability in BAAA-derived fluorescence signals across experimental replicates?
Variability often arises from inconsistent incubation times, substrate concentration, or cell permeability. Optimize parameters as follows:
- Time-course assays : Validate fluorescence intensity at 30, 40, and 50 minutes to identify saturation points .
- Permeability enhancers : Use mild detergents (e.g., 0.01% pluronic F-68) for cell lines with low substrate uptake .
- Normalization : Include internal controls (e.g., cells spiked with known ALDH+ populations) to standardize gating thresholds .
Advanced: What experimental design considerations are critical for isolating ALDHhigh cancer stem cells (CSCs) using BAAA?
- Pre-sorting validation : Confirm ALDH activity correlates with CSC markers (e.g., CD44+/CD24– in breast cancer) via co-staining.
- Sorting parameters : Use a high-purity mode (e.g., 70 µm nozzle, 25 psi) on a FACS Aria II to minimize shear stress on viable cells .
- Post-sort viability : Supplement collection media with 2% FBS and 1% penicillin-streptomycin to maintain cell integrity .
Basic: What safety protocols are essential when handling BAAA?
BAAA is classified under GHS07 (eye irritation) and GHS02 (flammable). Required precautions:
- Wear nitrile gloves, safety goggles, and lab coats.
- Work in a fume hood with spark-free equipment to avoid ignition .
- Dispose of waste via approved organic solvent disposal protocols.
Advanced: How can conflicting ALDH activity data from BAAA assays be resolved in heterogeneous cell populations?
- Subpopulation stratification : Combine BAAA with surface marker staining (e.g., CD133 for glioblastoma CSCs) to distinguish ALDHhigh subsets .
- Inhibition controls : Verify DEAB completely abolishes fluorescence; incomplete inhibition suggests non-specific substrate conversion .
- Cross-validation : Correlate ALDH activity with functional assays (e.g., sphere-forming capacity in vitro) .
Basic: How should BAAA-based ALDH activity data be presented to meet journal standards?
- Raw data : Include flow cytometry plots showing DEAB-treated vs. untreated samples.
- Quantification : Report ALDH+ percentages and mean fluorescence intensity (MFI) with statistical significance (e.g., Student’s t-test).
- Reproducibility : Detail buffer composition, instrument settings (e.g., 488 nm laser, 530/30 nm filter), and software (e.g., FlowJo v10) .
Advanced: What are the limitations of BAAA in detecting ALDH isoforms, and how can they be mitigated?
BAAA is broadly metabolized by ALDH1A1, ALDH3A1, and ALDH2 but lacks isoform specificity. To address this:
- Isoform-specific inhibitors : Use daidzin (ALDH2 inhibitor) or NCT-501 (ALDH1A1 inhibitor) in tandem with DEAB .
- siRNA knockdown : Validate functional contributions of specific isoforms in ALDHhigh populations .
Basic: What are the key steps to validate BAAA assay reproducibility in a new cell line?
- Dose-response curve : Test BAAA concentrations (0.5–10 µM) to identify the linear detection range.
- Positive controls : Use cell lines with established ALDH activity (e.g., NTERA-2 for ALDH1A1).
- Inter-lab validation : Share protocols and analyze concordance in ALDH+ percentages across labs .
Advanced: How can researchers integrate BAAA-based ALDH profiling with single-cell RNA sequencing (scRNA-seq)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
